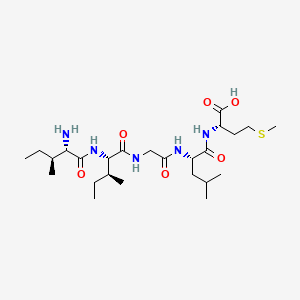

H-Ile-ile-gly-leu-met-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amyloïde (31-35) est un fragment peptidique dérivé de la protéine bêta-amyloïde, qui est associée à la formation de plaques amyloïdes dans le cerveau des personnes atteintes de la maladie d’Alzheimer. Ce fragment spécifique, constitué des acides aminés 31 à 35, a été étudié pour son rôle dans l’agrégation et la toxicité de la bêta-amyloïde, contribuant aux processus neurodégénératifs.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Amyloïde (31-35) peut être synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l’utilisation de réactifs de couplage tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Une fois la synthèse terminée, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : Bien que les méthodes de production industrielle de l’amyloïde (31-35) ne soient pas largement documentées, la synthèse peptidique à grande échelle suit généralement les mêmes principes que la SPPS à l’échelle du laboratoire. L’automatisation et l’optimisation des conditions réactionnelles peuvent améliorer le rendement et la pureté, rendant le processus plus efficace pour les applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions : Amyloïde (31-35) subit principalement des réactions d’agrégation, formant des fibrilles riches en feuillets bêta, caractéristiques des structures amyloïdes. Ces processus d’agrégation sont influencés par des facteurs tels que le pH, la température et la présence d’ions métalliques.

Réactifs et conditions courants : L’agrégation de l’amyloïde (31-35) peut être induite dans des conditions physiologiques, généralement à un pH de 7,4 et une température de 37 °C. Des ions métalliques tels que le zinc et le cuivre peuvent accélérer le processus d’agrégation en stabilisant les structures en feuillets bêta .

Principaux produits formés : Les principaux produits formés à partir de l’agrégation de l’amyloïde (31-35) sont des fibrilles insolubles qui contribuent à la formation de plaques amyloïdes. Ces fibrilles présentent une structure caractéristique de feuillets bêta croisés, qui est une caractéristique des agrégats amyloïdes .

Applications de recherche scientifique

Chimie : En chimie, l’amyloïde (31-35) est utilisé comme peptide modèle pour étudier les mécanismes d’agrégation des protéines et de formation de fibrilles. Comprendre ces processus peut aider au développement d’inhibiteurs pour prévenir ou perturber l’agrégation amyloïde.

Biologie : En recherche biologique, l’amyloïde (31-35) est utilisé pour étudier les mécanismes cellulaires et moléculaires sous-jacents à la toxicité amyloïde. Des études ont montré que ce fragment peptidique peut induire un stress oxydatif, perturber les membranes cellulaires et déclencher des voies apoptotiques .

Médecine : En médecine, l’amyloïde (31-35) sert d’outil pour explorer des stratégies thérapeutiques potentielles pour la maladie d’Alzheimer. Les chercheurs utilisent ce peptide pour rechercher des composés capables d’inhiber l’agrégation amyloïde ou d’atténuer ses effets toxiques sur les neurones .

Industrie : Les propriétés d’auto-assemblage des peptides amyloïdes peuvent être exploitées pour créer de nouveaux matériaux aux propriétés mécaniques et structurales uniques .

Applications De Recherche Scientifique

Chemistry: In chemistry, amyloid (31-35) is used as a model peptide to study the mechanisms of protein aggregation and fibril formation. Understanding these processes can aid in the development of inhibitors to prevent or disrupt amyloid aggregation.

Biology: In biological research, amyloid (31-35) is employed to investigate the cellular and molecular mechanisms underlying amyloid toxicity. Studies have shown that this peptide fragment can induce oxidative stress, disrupt cellular membranes, and trigger apoptotic pathways .

Medicine: In medicine, amyloid (31-35) serves as a tool to explore potential therapeutic strategies for Alzheimer’s disease. Researchers use this peptide to screen for compounds that can inhibit amyloid aggregation or mitigate its toxic effects on neurons .

Industry: The self-assembling properties of amyloid peptides can be harnessed to create novel materials with unique mechanical and structural properties .

Mécanisme D'action

Amyloïde (31-35) exerce ses effets par la formation de fibrilles riches en feuillets bêta qui s’agrègent en plaques amyloïdes plus importantes. Ces agrégats peuvent perturber la fonction cellulaire en interagissant avec les membranes cellulaires, entraînant une déstabilisation de la membrane et une augmentation de la perméabilité. De plus, l’amyloïde (31-35) peut induire un stress oxydatif et activer des voies apoptotiques, contribuant à la mort des cellules neuronales .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Bêta-amyloïde (1-42)

- Bêta-amyloïde (25-35)

- Bêta-amyloïde (1-40)

Comparaison : Amyloïde (31-35) est unique dans sa capacité à former rapidement des agrégats toxiques, ce qui en fait un modèle précieux pour l’étude de la toxicité amyloïde. Comparé aux peptides bêta-amyloïdes plus longs tels que la bêta-amyloïde (1-42) et la bêta-amyloïde (1-40), l’amyloïde (31-35) est plus susceptible à l’agrégation en raison de sa longueur plus courte et de sa séquence d’acides aminés spécifique. Cette propriété permet aux chercheurs d’étudier les premiers stades de la formation amyloïde et d’identifier des cibles thérapeutiques potentielles .

Activité Biologique

H-Ile-Ile-Gly-Leu-Met-OH, a peptide composed of five amino acids, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is a pentapeptide with the sequence of isoleucine (Ile), isoleucine (Ile), glycine (Gly), leucine (Leu), and methionine (Met). Its chemical formula is C19H36N4O5S . The structure allows for various interactions with biological systems, particularly in the context of protein synthesis and cellular signaling.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis : The presence of isoleucine and leucine suggests a role in promoting protein synthesis and muscle repair, making it relevant in sports nutrition and recovery .

- Neuroprotective Effects : Research indicates that peptides similar to this compound may exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, which is associated with Alzheimer's disease . This suggests potential applications in neurodegenerative disease therapies.

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of peptides containing leucine and methionine, indicating that this compound may possess similar activities against various pathogens .

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar peptides:

| Peptide | Composition | Biological Activity |

|---|---|---|

| H-Ala-Trp-OH | Alanine, Tryptophan | Antioxidant properties |

| H-Val-Pro-Pro-OH | Valine, Proline | Dipeptidyl peptidase IV inhibitor |

| H-Gly-Pro-Gly-NH₂ | Glycine, Proline | Antiviral activity |

| This compound | Isoleucine, Glycine, Leucine | Potential neuroprotective and antimicrobial effects |

This table highlights how this compound may serve as a candidate for further research into its unique biological activities compared to other known peptides.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-ZKHIMWLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.